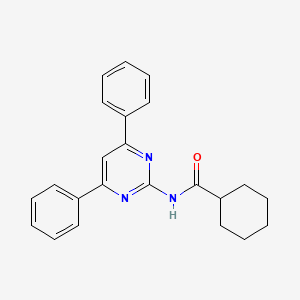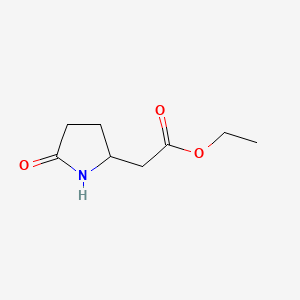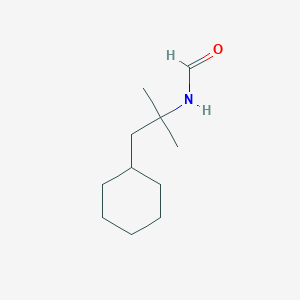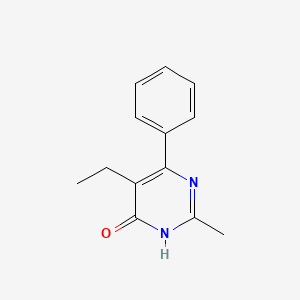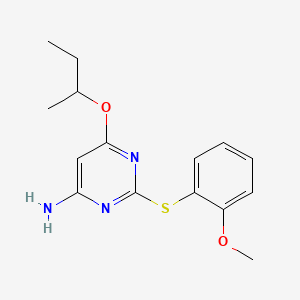
6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor like a β-keto ester, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The sec-butoxy and methoxy-phenylsulfanyl groups can be introduced through nucleophilic substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.
Scientific Research Applications
6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxy-phenylsulfanyl)-pyrimidin-4-ylamine: Lacks the sec-butoxy group.
6-sec-Butoxy-2-phenylsulfanyl-pyrimidin-4-ylamine: Lacks the methoxy group.
6-sec-Butoxy-2-(2-methoxy-phenyl)-pyrimidin-4-ylamine: Lacks the sulfanyl group.
Uniqueness
6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine is unique due to the combination of the sec-butoxy, methoxy, and phenylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
284681-51-2 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(2-methoxyphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3O2S/c1-4-10(2)20-14-9-13(16)17-15(18-14)21-12-8-6-5-7-11(12)19-3/h5-10H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
WAGOZZGUAXLAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


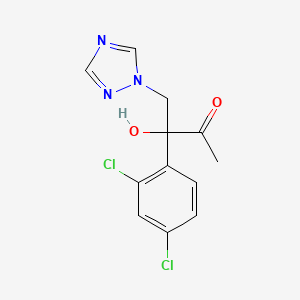

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
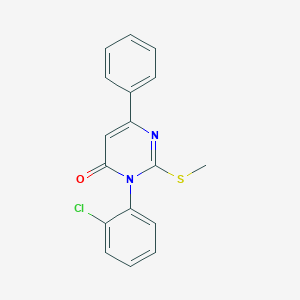
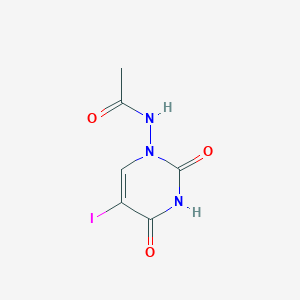
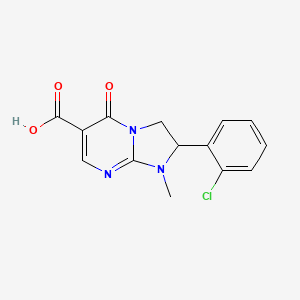
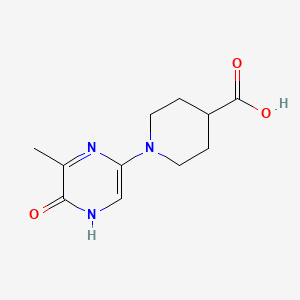
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

